molecular formula C17H17N3O3 B1344502 [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid CAS No. 1119449-99-8

[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid

Cat. No. B1344502
CAS RN: 1119449-99-8
M. Wt: 311.33 g/mol
InChI Key: HKLAVRMIDPGHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid” is a product used for proteomics research .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid”, involves the use of elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

The compound [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is related to a broader class of chemicals that have been synthesized and studied for their chemical properties, including their tautomeric structures and hydrogen bonding capabilities. For example, research into similar pyrazolo[3,4-b]pyridine derivatives has provided insights into their preferred tautomeric forms in solution, as evidenced by NMR and X-ray diffraction studies. These studies offer a foundational understanding of how slight modifications in molecular structure, such as those found in related compounds, can significantly impact their chemical behavior and interactions (Quiroga et al., 1999).

Heterocyclic Chemistry and Synthetic Applications

The compound of interest is part of a class of molecules that have been explored for their potential in synthesizing new polyheterocyclic ring systems, which are of significant interest in the development of new materials and pharmaceuticals. For instance, the utilization of similar compounds as precursors in the synthesis of new heterocyclic compounds, such as pyrazolo[3,4-b]pyridine derivatives, showcases the versatility of these molecules in organic synthesis. These endeavors have led to the creation of novel compounds with potential applications ranging from antibacterial to anticancer agents (Abdel‐Latif et al., 2019).

Potential Biological Activities

While the direct biological applications of [3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid were not specifically mentioned in the available literature, research on structurally related compounds has demonstrated a range of biological activities. This includes investigations into the antimicrobial and antioxidant properties of pyrazolo[3,4-b]pyridine derivatives. Such studies are crucial for identifying new therapeutic agents and understanding the molecular basis of their activity (Gouda, 2012).

Mechanism of Action

The compound has been evaluated for its antileishmanial and antimalarial activities. A molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim, which justified the better antileishmanial activity of a similar compound .

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to handle it with appropriate safety measures.

Future Directions

The compound and its derivatives have shown potent antileishmanial and antimalarial activities, suggesting they may be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

2-[3,4-dimethyl-1-(4-methylphenyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-4-6-13(7-5-10)20-17-16(12(3)18-20)11(2)8-14(21)19(17)9-15(22)23/h4-8H,9H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLAVRMIDPGHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=CC(=O)N3CC(=O)O)C)C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid

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